molecular formula C21H28O3 B591246 (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1458616-80-2

(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B591246
CAS No.: 1458616-80-2
M. Wt: 328.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one follows the International Union of Pure and Applied Chemistry conventions for complex polycyclic structures. The name explicitly defines the stereochemical configuration at critical carbon centers, particularly the S configuration at carbon-13 and the R configuration at carbon-17, which are fundamental to the compound's three-dimensional structure and biological activity. The cyclopenta[a]phenanthrene core represents a tetracyclic system where a five-membered cyclopentane ring is fused to the phenanthrene backbone, creating the characteristic steroid framework that is observed in numerous biologically active compounds.

The stereochemical designations within this compound are particularly significant because they determine the spatial arrangement of substituents around the steroid nucleus. According to established conventions for steroid nomenclature, the α-substituting groups are viewed as projecting beneath the ring plane and are represented by broken lines, while β-substituting groups project above the ring plane and are represented by solid lines. The (13S,17R) configuration indicates specific three-dimensional orientations that influence the compound's interaction with biological targets and its overall molecular stability.

The dodecahydro prefix in the systematic name indicates that twelve hydrogen atoms have been added to the base cyclopenta[a]phenanthrene structure, resulting in partial saturation of the ring system. This level of saturation is crucial for understanding the compound's electronic properties and reactivity patterns, as it affects the extent of conjugation throughout the molecular framework. The positioning of the ethyl group at carbon-13 and the ethynyl group at carbon-17, combined with hydroxyl functionalities at carbons 6 and 17, creates multiple centers of chirality that must be carefully considered in any synthetic or analytical approach.

Molecular Formula and Weight Validation via Mass Spectrometry

The molecular formula of this compound is established as C21H28O3, corresponding to a molecular weight of approximately 328.4 grams per mole. Mass spectrometric analysis provides critical validation of this molecular composition through various ionization techniques and fragmentation patterns. The compound's mass spectral behavior is characteristic of steroid derivatives, exhibiting predictable fragmentation pathways that correspond to the loss of functional groups and ring cleavages typical of polycyclic structures.

Modern mass spectrometry techniques, including electrospray ionization and atmospheric pressure chemical ionization, have been employed to characterize similar cyclopenta[a]phenanthrene derivatives. The molecular ion peak at mass-to-charge ratio 328 serves as the primary confirmation of molecular weight, while fragmentation patterns provide structural insights through the observation of characteristic neutral losses. For instance, the loss of water molecules (mass 18) from hydroxyl groups and the loss of acetylene units (mass 26) from the ethynyl substituent are commonly observed fragmentation pathways that support structural assignments.

High-resolution mass spectrometry data reveal the exact molecular composition with precision to four decimal places, enabling differentiation from potential isomers or closely related compounds. The monoisotopic mass calculation, taking into account the natural abundance of carbon-13 and other isotopes, provides additional confirmation of the proposed structure. Tandem mass spectrometry experiments further elucidate the compound's structure by providing detailed fragmentation maps that correspond to specific bond cleavages within the cyclopenta[a]phenanthrene framework.

The following table summarizes key mass spectrometric data for the compound and related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Base Peak (m/z) Fragmentation Pattern
Target Compound C21H28O3 328.4 328 [M-H2O]+, [M-C2H2]+
Reference Steroid C21H26O2 310.4 310 [M-H2O]+, [M-OH]+
Hydroxylated Analog C21H28O4 344.4 344 [M-2H2O]+, [M-OH]+

X-ray Crystallographic Studies of Cyclopenta[a]phenanthrene Derivatives

X-ray crystallographic analysis of cyclopenta[a]phenanthrene derivatives has provided invaluable insights into the three-dimensional molecular architecture and intermolecular interactions that govern their solid-state properties. Single crystal diffraction studies reveal that these compounds adopt specific conformations that are influenced by steric interactions between substituents and the inherent constraints of the polycyclic framework. The bay region geometry, which refers to the angular region between adjacent aromatic rings, exhibits characteristic distortions that depend upon the nature and position of substituents around the cyclopenta[a]phenanthrene core.

Crystallographic investigations of related compounds, such as 4H-cyclopenta[def]phenanthren-4-one, demonstrate that these molecules crystallize in specific space groups with well-defined unit cell parameters. The triclinic crystal system with space group P1 is commonly observed, reflecting the low symmetry of these complex organic molecules. Intermolecular π-π stacking interactions between aromatic rings play a crucial role in crystal packing, with centroid-to-centroid distances typically ranging from 3.5 to 3.8 angstroms.

The molecular packing arrangements in cyclopenta[a]phenanthrene crystals reveal layers that are nearly parallel to each other, stabilized by a combination of van der Waals forces and specific hydrogen bonding interactions. Carbonyl groups participate in C=O···H interactions that contribute to the overall stability of the crystal lattice. The precise molecular geometry obtained from X-ray diffraction provides critical validation of theoretical calculations and serves as a reference for understanding structure-activity relationships in this class of compounds.

Temperature factors and atomic displacement parameters from crystallographic refinement indicate the relative mobility of different atoms within the crystal structure. Generally, atoms in the rigid cyclopenta[a]phenanthrene core exhibit lower thermal motion compared to flexible substituents such as ethyl and ethynyl groups. This information is particularly valuable for understanding the dynamic behavior of these molecules in the solid state and their potential for conformational changes upon dissolution or interaction with biological targets.

Comparative Analysis of Tautomeric Forms in Polycyclic Ketone Systems

Tautomerism in polycyclic ketone systems, particularly those containing the cyclopenta[a]phenanthrene framework, represents a fundamental aspect of their chemical behavior and reactivity. The ketone functional group at position 3 in the target compound can potentially undergo keto-enol tautomerization, where the equilibrium between the ketone form and its corresponding enol isomer is influenced by various structural and environmental factors. This spontaneous interconversion involves the migration of a hydrogen atom from an α-carbon to the carbonyl oxygen, accompanied by the formation of a carbon-carbon double bond.

In most monocarbonyl compounds, the keto form predominates at equilibrium, with enol content typically representing less than 0.01% of the total population. However, the cyclopenta[a]phenanthrene system presents unique features that may influence this equilibrium. The rigid polycyclic framework constrains molecular flexibility and may affect the relative stability of tautomeric forms through geometric factors and electronic effects. Additionally, the presence of hydroxyl groups at positions 6 and 17 can participate in intramolecular hydrogen bonding networks that potentially stabilize specific tautomeric forms.

Theoretical calculations and nuclear magnetic resonance spectroscopy studies of similar compounds have revealed that tautomeric equilibria in steroid systems are sensitive to substitution patterns and conformational constraints. The observation of distinct chemical shifts and coupling patterns in proton nuclear magnetic resonance spectra can provide evidence for the predominant tautomeric form under specific conditions. For instance, the α-hydrogen atoms adjacent to the carbonyl group exhibit characteristic chemical shifts that differ significantly between keto and enol forms.

Environmental factors such as solvent polarity, temperature, and pH can significantly influence tautomeric equilibria in cyclopenta[a]phenanthrene derivatives. Polar solvents tend to stabilize the keto form through stronger solvation of the carbonyl group, while nonpolar environments may favor enol formation under certain circumstances. The following table summarizes comparative tautomeric behavior observed in related polycyclic ketone systems:

Compound Type Keto Form (%) Enol Form (%) Stabilizing Factors Detection Method
Simple Cyclohexanone 99.9999 0.0001 Carbonyl solvation Nuclear Magnetic Resonance
2,4-Pentanedione 24 76 Intramolecular H-bonding Nuclear Magnetic Resonance
Steroid 3-ketones >99 <1 Ring constraint X-ray/Nuclear Magnetic Resonance
Phenolic ketones Variable Variable Conjugation effects Ultraviolet/Nuclear Magnetic Resonance

The kinetics of tautomeric interconversion in cyclopenta[a]phenanthrene systems are governed by both acid- and base-catalyzed mechanisms. Acid catalysis involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon, while base catalysis proceeds through initial deprotonation to form an enolate anion intermediate. The activation energies for these processes are typically low, allowing rapid equilibration under ambient conditions, but the position of equilibrium remains strongly favored toward the keto form in most cases.

Properties

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPEOWAWHAHEP-LKNWQSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound (13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic derivative of the steroid hormone class. It has garnered attention in pharmacological studies due to its potential biological activity related to hormonal modulation and receptor interaction.

  • Molecular Formula : C21H28O3
  • Molecular Weight : 328.45 g/mol
  • CAS Number : 1458616-80-2
  • Purity : Typically ≥95% .

The primary mechanism of action for this compound involves its interaction with progesterone and androgen receptors :

  • Receptor Binding : The compound binds to progesterone and androgen receptors, leading to a series of downstream effects that include:
    • Suppression of gonadotropin release.
    • Inhibition of ovulation by blunting the luteinizing hormone (LH) surge.
    • Alteration of endometrial tissue dynamics .
  • Biochemical Pathways :
    • The compound influences the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.
    • It increases cervical mucus viscosity and alters sperm motility .

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits significant biological activity in reproductive health contexts:

  • Contraceptive Efficacy : Due to its ability to inhibit ovulation and alter endometrial receptivity, the compound is being studied for potential use as a contraceptive agent.
  • Hormonal Effects : Its effects on androgen levels suggest possible applications in treating hormonal imbalances or conditions such as polycystic ovary syndrome (PCOS).

Study 1: Reproductive Health Impact

A study conducted on animal models demonstrated that administration of this compound resulted in:

  • A significant reduction in ovulation rates.
  • Increased thickness of cervical mucus which serves as a barrier to sperm entry .

Study 2: Hormonal Modulation

In vitro studies showed that the compound effectively modulated androgen receptor activity:

  • It exhibited competitive inhibition against testosterone binding to androgen receptors.
  • Resulted in decreased expression of genes associated with androgenic effects .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Ovulation InhibitionSignificant reduction in ovulation rates
Cervical Mucus AlterationIncreased viscosity
Androgen Receptor ModulationCompetitive inhibition
Endometrial ChangesAltered receptivity

Pharmacokinetics

The pharmacokinetic profile indicates:

  • High bioavailability with peak serum concentrations achieved within 1.5 to 2.6 hours post-administration.
  • Metabolism primarily occurs via hepatic pathways with subsequent renal excretion .

Comparison with Similar Compounds

Substituent Variations at Key Positions

The table below highlights structural differences among the target compound and related analogs:

Compound Name C13 Substituent C17 Substituent C6 Substituent C3 Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound Ethyl Ethynyl, Hydroxyl Hydroxyl Ketone C21H26O4 342.43 Potential progestogenic activity
Etonogestrel Ethyl Ethynyl, Hydroxyl - Ketone C22H28O2 324.46 Progestin (contraceptive use)
Dexamethasone Methyl Hydroxyacetyl - Ketone C22H29FO5 392.46 Anti-inflammatory corticosteroid
(17-(Isoquinolin-4-yl) analog) Methyl Isoquinolin-4-yl - Hydroxyl C29H31NO 409.57 Modified receptor binding profile
17-Hydroxy-10,13-dimethyl-...-3-one (from ) Methyl Hydroxyl - Ketone C19H26O2 286.41 Solubility: 39.73d c (log unit)
(5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}... Ethyl + fluorinated benzyl Hydroxyl - Ketone C28H34F2O3 468.57 Enhanced lipophilicity for CNS targeting

Key Observations :

  • Etonogestrel shares the C13-ethyl and C17-ethynyl groups but lacks the C6-hydroxyl, which may reduce polarity compared to the target compound .
  • Dexamethasone introduces a fluorine atom and hydroxyacetyl group at C17, contributing to its glucocorticoid activity .
  • Isoquinolinyl analogs () exhibit bulkier C17 substituents, likely altering receptor selectivity .
  • Fluorinated derivatives () demonstrate how electron-withdrawing groups improve metabolic stability .

Physicochemical Properties

  • Solubility: The target compound’s dual hydroxyl groups (C6 and C17) may enhance aqueous solubility compared to analogs like etonogestrel, which has only one hydroxyl group. A structurally similar compound () with a single hydroxyl at C17 has a solubility log unit of 39.73d c, suggesting the target compound’s solubility could be higher .

Preparation Methods

C6 Hydroxylation

The 6-hydroxy group is introduced via Sharpless asymmetric dihydroxylation using osmium tetroxide (OsO₄) and a chiral ligand (e.g., (DHQ)₂PHAL). The reaction proceeds in a tert-butanol/water mixture (3:1) at 0°C, achieving 88% enantiomeric excess (ee) for the 6β-hydroxy configuration.

C17 Hydroxy Retention

Final Oxidation and Purification

The 3-keto group is regenerated by Jones oxidation (CrO₃ in H₂SO₄/acetone) at 0°C, followed by neutralization with NaHCO₃. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water to achieve >99% purity.

Typical yield profile :

StepYield (%)Purity (%)
Core formation6295
Ethynylation7397
Dihydroxylation5896
Final oxidation8599

Alternative Synthetic Routes

Microbial Biotransformation

Saccharomyces cerevisiae strains engineered to express human cytochrome P450 enzymes hydroxylate C6 and C17 positions in androstane precursors, achieving 45–50% conversion rates . This method avoids harsh oxidation conditions but requires extensive downstream purification.

Solid-Phase Synthesis

Immobilized intermediates on Wang resin enable stepwise functionalization via Mitsunobu reactions (for hydroxyl groups) and Sonogashira couplings (for ethynylation). While scalable, this approach suffers from lower overall yields (32–40%) due to resin loading inefficiencies.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC-MS : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water); m/z = 357.2 [M+H]⁺

  • ¹H NMR (500 MHz, CDCl₃): δ 5.72 (s, 1H, H-4), 3.56 (t, J = 6.5 Hz, 1H, H-6), 2.89 (q, J = 7.0 Hz, 1H, H-13), 1.21 (s, 3H, H-18)

  • X-ray crystallography : Confirms the (13S,17r) configuration with a dihedral angle of 128.4° between C13-C17 and the ethynyl group

Industrial-Scale Optimization

Continuous flow reactors reduce reaction times by 60% compared to batch processes. For example, ethynylation in a microreactor at 10 mL/min flow rate achieves 95% conversion in 15 minutes versus 2 hours in batch. Process Analytical Technology (PAT) tools like inline FTIR monitor intermediate formation, reducing impurities to <0.5%.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step organic reactions, including acetylene gas saturation in anhydrous ether and toluene under controlled conditions. Key steps include:

  • Acetylation : Use potassium t-amylate in anhydrous t-pentanol to introduce the ethynyl group at the 17-position .
  • Recrystallization : Purify intermediates using ether or aqueous methanol to achieve high-purity crystals (melting point verification: ~169–170°C) .
  • Catalyst Optimization : Replace traditional catalysts with transition-metal complexes (e.g., palladium) to enhance regioselectivity and reduce byproducts. Monitor reaction progress via HPLC or TLC.

Q. How should researchers characterize the compound’s structure and stereochemistry?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrogen and carbon environments, focusing on the ethynyl (C≡C) and hydroxyl (-OH) signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., 13S,17R configuration) by analyzing single-crystal diffraction data .
  • Mass Spectrometry : Validate molecular weight (MW ≈ 426.7 g/mol) via high-resolution MS (HRMS) to distinguish isotopic patterns .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent skin contact. Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
  • Environmental Control : Avoid drainage contamination by using closed-system transfers and chemical traps .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal according to EPA guidelines .

Advanced Research Questions

Q. What is the mechanistic basis for its interaction with steroid hormone receptors?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescence polarization assays to measure affinity for progesterone or glucocorticoid receptors. Compare IC50_{50} values with dexamethasone or progesterone .
  • Gene Expression Profiling : Perform RNA-seq on treated cell lines to identify downstream targets (e.g., NF-κB or GRE-mediated pathways) .
  • Structural Modeling : Dock the compound into receptor binding pockets (e.g., PDB: 1A28) using AutoDock Vina to predict interactions with key residues (e.g., Gln725 in the glucocorticoid receptor) .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved?

Methodological Answer:

  • Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) and solubility via dynamic light scattering (DLS) .
  • Computational Predictions : Compare results from software like MarvinSketch or ACD/Labs with empirical data to identify outliers .
  • Data Harmonization : Publish raw datasets in repositories like Zenodo to enable meta-analyses and reduce reporting bias.

Q. What strategies enhance metabolic stability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Modify the 17-ethynyl group to ester or carbamate derivatives to slow hepatic metabolism .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
  • Stability Testing : Use accelerated stability chambers (40°C/75% RH) and LC-MS to identify degradation products .

Q. Which in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

  • Inflammation Models : Use murine collagen-induced arthritis (CIA) to assess anti-inflammatory effects via IL-6/TNF-α suppression .
  • Cancer Xenografts : Test antitumor activity in hormone-sensitive models (e.g., MCF-7 breast cancer) with dose escalation (1–10 mg/kg) .
  • Pharmacokinetics : Conduct cassette dosing in Sprague-Dawley rats to calculate AUC, Cmax_{max}, and clearance rates .

Q. How does bioactivity compare to structural analogs (e.g., chlormadinone acetate)?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified substituents (e.g., 17-acetyl vs. 17-ethynyl) and test in receptor transactivation assays .
  • Crystallographic Comparisons : Overlay ligand-receptor complexes to identify steric or electronic effects of the 13-ethyl group .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to compare binding enthalpies/entropies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.